molecular formula C17H17NO8 B11306555 2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}butanedioic acid

2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}butanedioic acid

Cat. No.: B11306555
M. Wt: 363.3 g/mol
InChI Key: RFJFHCKYFVWREP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}butanedioic acid is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}butanedioic acid typically involves a multi-step process. One common method includes the esterification of 4-ethyl-2-oxo-2H-chromen-7-yl with acetic acid, followed by the activation of the carboxylic acid group using N,N’-carbonyldiimidazole . The activated ester is then reacted with butanedioic acid to form the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}butanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}butanedioic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in coagulation pathways, thereby exerting anticoagulant effects. The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H17NO8

Molecular Weight

363.3 g/mol

IUPAC Name

(2S)-2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanedioic acid

InChI

InChI=1S/C17H17NO8/c1-2-9-5-16(22)26-13-6-10(3-4-11(9)13)25-8-14(19)18-12(17(23)24)7-15(20)21/h3-6,12H,2,7-8H2,1H3,(H,18,19)(H,20,21)(H,23,24)/t12-/m0/s1

InChI Key

RFJFHCKYFVWREP-LBPRGKRZSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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